molecular formula C11H10Cl2O2 B6611507 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1343050-37-2

6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6611507
CAS No.: 1343050-37-2
M. Wt: 245.10 g/mol
InChI Key: IWKBJCINFJOFTK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, two methyl groups at the 2nd position, and a dihydro-benzopyran-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-2H-chromen-4-one and isobutyraldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6,8-Dichloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can be compared with other similar compounds, such as:

    6,8-Dichloro-2H-chromen-4-one: Lacks the dimethyl groups at the 2nd position.

    2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: Lacks the chlorine atoms at the 6th and 8th positions.

    6,8-Dimethyl-2H-chromen-4-one: Contains methyl groups instead of chlorine atoms at the 6th and 8th positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dichloro-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c1-11(2)5-9(14)7-3-6(12)4-8(13)10(7)15-11/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKBJCINFJOFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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